1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide
Description
1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and linked via a carboxamide bridge to the 6-position of a quinoline moiety. The molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.28 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-quinolin-6-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-11(8-16-18)14(19)17-12-4-5-13-10(7-12)3-2-6-15-13/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXRCGSIIJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as iron catalysts, can be employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scalable processes such as continuous flow chemistry might be employed to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron catalysts, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Structural and Functional Insights
Quinoline vs. Non-Quinoline Analogs The target compound’s quinoline moiety distinguishes it from agrochemical analogs like Isopyrazam and Fluxapyroxad, which feature bicyclic or biphenyl groups. Quinoline derivatives are often associated with intercalation or receptor-binding activities in medicinal chemistry (e.g., antimalarials), though this remains speculative for the target compound . The 6-position substitution on quinoline in the target compound contrasts with the 4-position substitution in the 7-methoxyquinoline analog from . Positional differences can dramatically alter electronic properties and binding affinities .
Pyrazole Substituent Effects Methyl vs. Ethyl/Carbamoyl Groups: The target compound’s simple 1-methyl substitution contrasts with the 1-ethyl and 3-carbamoyl groups in ’s analog. Bulkier substituents (e.g., carbamoyl) may enhance metabolic stability but reduce solubility . Amino vs. This could influence reactivity (e.g., cyclization to pyrazolo-oxazinones) .
Agrochemical vs. Pharmaceutical Profiles Pyrazole-4-carboxamides with difluoromethyl groups (e.g., Isopyrazam, Fluxapyroxad) are optimized for fungicidal activity via interactions with fungal enzymes. In contrast, the target compound’s quinoline group may shift its mechanism toward eukaryotic targets (e.g., kinases or receptors) .
Biological Activity
1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its efficacy as an anticancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. Notably, it has been identified as a selective inhibitor of the REarranged during Transfection (RET) kinase, which plays a crucial role in various oncogenic pathways.
Inhibition of RET Kinase
Recent studies have demonstrated that this compound effectively inhibits RET kinase activity, particularly against mutant forms associated with acquired resistance to existing therapies. For instance, it showed an IC50 value of 13.7 nM against wild-type RET and significantly inhibited several RET mutants with IC50 values ranging from 15.4 nM to 120.0 nM .
Anti-Cancer Activity
This compound has exhibited potent anti-tumor effects in various preclinical models:
- Cell Proliferation Inhibition : The compound effectively inhibited the proliferation of BaF3 cells expressing oncogenic RET fusions, demonstrating its potential as an anticancer agent.
- Apoptosis Induction : Treatment with this compound triggered apoptosis in cancer cells, indicating a mechanism for tumor growth suppression .
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other biological activities:
- Antioxidant Activity : It has been evaluated for antioxidant potential through various assays (DPPH, ABTS), revealing significant radical scavenging abilities .
- Enzyme Inhibition : The compound was also tested for its ability to inhibit enzymes such as α-glucosidase and xanthine oxidase, with notable IC50 values indicating effective inhibition .
Case Study 1: RET Kinase Inhibition
In a study focusing on RET kinase inhibitors, this compound was identified among several derivatives that suppressed RET activity effectively. The compound's ability to inhibit mutant forms of RET suggests it could be developed further for treating RET-driven cancers .
Case Study 2: Antioxidant Properties
A separate investigation assessed the antioxidant capabilities of the compound. Results indicated that it possessed considerable antioxidant activity comparable to established antioxidants, supporting its potential use in formulations aimed at oxidative stress-related conditions .
Comparative Analysis of Biological Activities
The following table summarizes key findings regarding the biological activity of this compound compared to other pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with quinolin-6-amine using coupling agents like EDCI/HOBt or DCC. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect yield. For example, THF at 70°C yields ~65% product with >95% purity (HPLC), while DMF may increase reaction rate but reduce purity due to side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential.
| Key Parameters | Optimized Conditions | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | EDCI/HOBt | Higher regioselectivity |
| Solvent | THF | 65% yield, >95% purity |
| Temperature | 70°C | Minimizes decomposition |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, NMR (400 MHz, CDCl) shows characteristic peaks: δ 8.56 (s, quinoline H), 7.82 (d, pyrazole H), and 6.31 (s, methyl group). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 307.1215). Purity (>98%) is validated via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?
- Methodological Answer : SAR studies should systematically modify substituents on the pyrazole and quinoline moieties. For example:
-
Pyrazole Methyl Group : Replacing the 1-methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) may enhance lipophilicity and membrane permeability.
-
Quinoline Substituents : Introducing electron-withdrawing groups (e.g., -Cl or -CF) at position 2 of quinoline can improve binding to hydrophobic enzyme pockets.
Activity is assessed via enzyme inhibition assays (e.g., IC values against kinase targets) and cellular viability assays (MTT). Computational docking (AutoDock Vina) predicts binding modes .Modification Biological Impact Reference Activity 1-Methyl → 1-Ethyl Increased cytotoxicity (IC ↓20%) Quinoline-2-Cl Enhanced kinase inhibition (IC ↓40%)
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.
Dose-Response Validation : Replicate studies with purified batches (>99% HPLC) to rule out batch variability. For example, impurities >2% (e.g., unreacted quinoline-6-amine) can reduce apparent potency by 30% .
Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking (AutoDock, Schrödinger) are standard. Key steps:
Protein Preparation : Remove water molecules and add hydrogens (PDB structure).
Ligand Parameterization : Assign partial charges (GAFF force field).
Docking : Grid-based sampling around the active site (e.g., ATP-binding pocket in kinases).
Validation via experimental mutagenesis (e.g., Ala-scanning of predicted binding residues) confirms critical interactions, such as hydrogen bonds between the carboxamide group and Lys72 in EGFR .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Methodological Answer :
-
Solubility : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation.
-
Stability : Conduct pH-dependent degradation studies (e.g., t = 48 hours at pH 7.4 vs. 12 hours at pH 2.0). Lyophilization improves long-term storage .
Formulation Solubility (mg/mL) Stability (t) DMSO/Saline 5.2 72 hours (4°C) Cyclodextrin 8.7 120 hours (RT)
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer : Variability may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
